molecular formula C16H17N5OS B15183455 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate CAS No. 174654-92-3

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate

Cat. No.: B15183455
CAS No.: 174654-92-3
M. Wt: 327.4 g/mol
InChI Key: XEXFECRCBWCTCV-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a pyridopyrimidine core, which is known for its biological activity and presence in various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate typically involves multiple steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel (Ni) and acetic acid. This reaction produces a precursor, which is then methylated at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .

Scientific Research Applications

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can disrupt the folate pathway, leading to reduced cell growth and proliferation, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methoxyphenylthio)methyl), 0.9 hydrate is unique due to its specific substitution pattern and the presence of the 3-methoxyphenylthio group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .

Properties

CAS No.

174654-92-3

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

6-[(3-methoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H17N5OS/c1-9-10(8-23-12-5-3-4-11(6-12)22-2)7-19-15-13(9)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21)

InChI Key

XEXFECRCBWCTCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CSC3=CC=CC(=C3)OC)N)N

Origin of Product

United States

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